Sotorasib - 2296729-00-3

Sotorasib

Catalog Number: EVT-259089
CAS Number: 2296729-00-3
Molecular Formula: C30H30F2N6O3
Molecular Weight: 560.6058
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sotorasib is a first-in-class, small molecule inhibitor specifically targeting the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a G12C amino acid substitution. [, , , , , ] KRAS is a prominent oncogene implicated in various human cancers, with the G12C mutation being a frequently observed alteration. [] Sotorasib's significance lies in its ability to selectively target this mutant protein, marking a breakthrough in the development of targeted therapies for KRAS-driven cancers. [, ] Its role in scientific research is multifaceted, encompassing preclinical studies investigating its mechanism of action, combination strategies to overcome resistance, and investigations into its potential applications in diverse cancer models. [, , ]

Synthesis Analysis

Detailed synthesis methods for Sotorasib have been discussed in the scientific literature. [] One prominent challenge in its synthesis lies in addressing atropisomerism, a phenomenon arising from restricted rotation around a single bond in its biaryl moiety. [] This results in two distinct atropisomers, (M) and (P), exhibiting significant differences in potency against KRAS G12C. [] The preferred (M)-atropisomer was chosen for development, necessitating the implementation of scalable and efficient synthetic strategies for its production. [] While initial efforts relied on chiral chromatographic purification, a classical resolution process with thermal recycling of the undesired atropisomer was developed for large-scale production. [] This approach ensured both cost-effectiveness and sustainability in the manufacturing process.

Molecular Structure Analysis

A key chemical reaction defining Sotorasib's mechanism is its covalent binding to the cysteine residue (Cys12) within the KRAS G12C protein. [, , ] This covalent interaction occurs via a Michael addition reaction between the acrylamide moiety of Sotorasib and the thiol group of Cys12. [] This reaction leads to the irreversible inhibition of KRAS G12C, preventing its activation and downstream signaling. [, ]

Mechanism of Action

Sotorasib functions as a covalent inhibitor, specifically targeting the KRAS G12C mutant protein. [, , ] It binds to a "cryptic" pocket within the protein that is accessible only when KRAS G12C is in its inactive, GDP-bound state. [] This binding is further stabilized by a covalent interaction between Sotorasib's acrylamide moiety and the cysteine residue (Cys12) present in the G12C mutation. [, , ] This irreversible inhibition of KRAS G12C effectively blocks downstream signaling pathways, including the MAPK pathway, ultimately leading to suppression of tumor growth. [, , ]

Physical and Chemical Properties Analysis

The physical and chemical properties of Sotorasib, such as solubility and metabolic profile, have been extensively characterized in preclinical studies. [] Its solubility exhibits pH dependency, influencing its absorption in the presence of acid-reducing drugs like omeprazole. [] Strategies to mitigate this effect, such as co-administration with acidic beverages, have been investigated. [] Metabolically, Sotorasib undergoes extensive biotransformation, primarily through glutathione conjugation and oxidative metabolism. [] Interspecies differences in absorption, protein conjugation, and metabolism have been observed in animal models. []

Applications
  • Preclinical Studies: Sotorasib is widely used in preclinical studies to investigate its efficacy in various KRAS G12C-mutated cancer models. [, , , , , ] These studies explore its antitumor activity, mechanisms of resistance, and potential combination strategies. [, , , , , ]
  • Combination Therapies: Researchers are actively exploring combinations of Sotorasib with other therapeutic agents to enhance its efficacy and overcome resistance. [, , , , , , , , ] These combinations target various nodes in the signaling pathways downstream of KRAS, aiming to achieve more durable and sustained responses. [, , , , , , , , ] Examples include combinations with SHP2 inhibitors, EGFR inhibitors, and MEK inhibitors. [, , , , , , , , ]
  • Biomarker Identification: Studies are investigating the utility of circulating tumor DNA (ctDNA) as a biomarker for predicting response and monitoring treatment efficacy of Sotorasib. [, ] Analyzing ctDNA levels and specific mutations can provide valuable insights into the dynamics of tumor evolution and treatment response. [, ]
Future Directions
  • Next-Generation Inhibitors: Development of next-generation KRAS G12C inhibitors with enhanced potency, improved pharmacokinetic properties, and broader activity against diverse KRAS mutations is an active area of research. []
  • Combination Strategies: Further investigations into rational combinations of Sotorasib with other targeted therapies, immunotherapies, and chemotherapies are crucial to optimize treatment efficacy and overcome resistance. [, , , , , , , , ]
  • Personalized Medicine: Exploring the use of biomarkers, such as ctDNA, for patient stratification and tailored treatment approaches holds promise for personalized medicine in KRAS G12C-mutated cancers. [, ]

Properties

CAS Number

2296729-00-3

Product Name

Sotorasib

IUPAC Name

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one

Molecular Formula

C30H30F2N6O3

Molecular Weight

560.6058

InChI

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1

InChI Key

NXQKSXLFSAEQCZ-SFHVURJKSA-N

SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Solubility

Soluble in DMSO

Synonyms

AMG-510 racemate; AMG 510; AMG-510; AMG510;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.